molecular formula C16H15N3O2S B2978658 1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207023-48-0

1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2978658
CAS No.: 1207023-48-0
M. Wt: 313.38
InChI Key: FEROLMBNKBADAY-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety substituted with a methoxy group at the 6-position and a thiophen-2-ylmethyl group attached to the urea functionality. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-Methoxyquinoline: This can be achieved through the methoxylation of quinoline using methanol and a suitable catalyst.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the reaction of 6-methoxyquinoline with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the intermediate product with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy group and thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(6-Methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(6-Methoxyquinolin-8-yl)-3-phenylurea: This compound has a phenyl group instead of a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.

    1-(6-Methoxyquinolin-8-yl)-3-(pyridin-2-ylmethyl)urea: The presence of a pyridin-2-ylmethyl group may impart different reactivity and biological activity compared to the thiophen-2-ylmethyl group.

Properties

IUPAC Name

1-(6-methoxyquinolin-8-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-12-8-11-4-2-6-17-15(11)14(9-12)19-16(20)18-10-13-5-3-7-22-13/h2-9H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEROLMBNKBADAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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